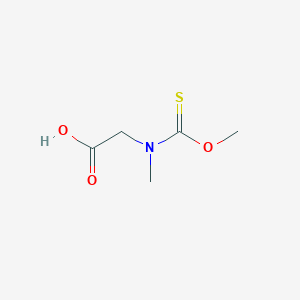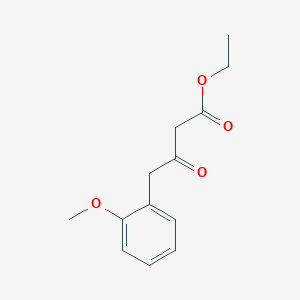
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate
Overview
Description
Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate is a chemical compound that belongs to the family of ethyl esters. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.
Scientific Research Applications
Diverse Trifluoromethyl Heterocycles Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is utilized as a versatile intermediate in the synthesis of a wide range of trifluoromethyl heterocycles, demonstrating its significance in the creation of complex chemical structures through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Enzyme-Catalyzed Asymmetric Reduction
A study highlights the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, showcasing the utility of microbial aldehyde reductase for the production of ethyl (R)-4-chloro-3-hydroxybutanoate, an important intermediate in drug synthesis (Shimizu et al., 1990).
Antioxidant Properties of Derivatives
Research into the antioxidant properties of 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, provides insights into their potential for scavenging activity in free radical systems, indicating the importance of these compounds in developing therapeutic agents (Stanchev et al., 2009).
Photochemical Synthesis Approaches
A study on new photochemical approaches to the synthesis of chromones from ethyl 3-oxobutanoate derivatives underlines the role of photo-Fries rearrangement in producing key intermediates for further chemical transformations, highlighting the compound's versatility in synthetic organic chemistry (Álvaro et al., 1987).
Biosynthesis of Ethylene Intermediate
The isolation of 4-methylthio-2-oxobutanoate from culture fluids as a putative intermediate in the biosynthesis of ethylene from methionine demonstrates the biological relevance of ethyl 3-oxobutanoate derivatives in microbial metabolism and ethylene production processes (Billington et al., 1979).
properties
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHZUODGIWFCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669504 | |
| Record name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83823-61-4 | |
| Record name | Ethyl 4-(2-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




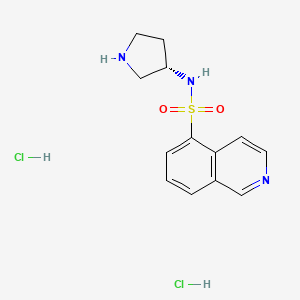
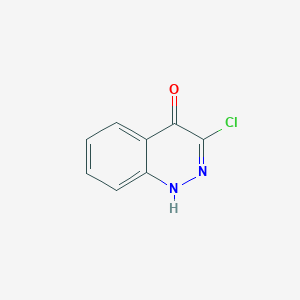
![4-Fluoro-2-isopropyl-1h-benzo[d]imidazole](/img/structure/B1499637.png)


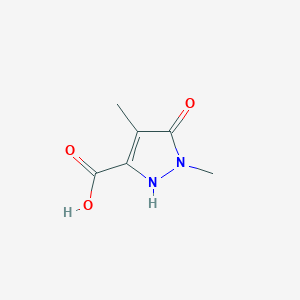


![4,5,6,7-Tetrahydrobenzo[d]thiazol-6-amine](/img/structure/B1499652.png)
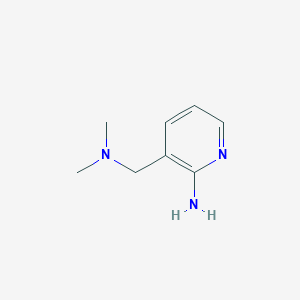
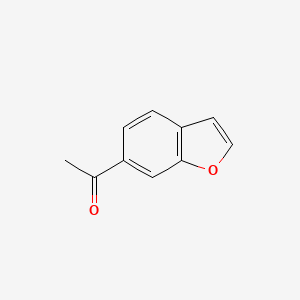
![tert-Butyl (4-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B1499655.png)
